5α-Reductase Inhibitory Potency: Direct Comparison of 16α-Methylprogesterone vs. 4-MA in Human and Rat Prostate Homogenates
16α-Methylprogesterone is a weak inhibitor of steroid 5α-reductase. In direct head-to-head comparison with the reference inhibitor 4-MA (17β-N,N-diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one), 16α-methylprogesterone exhibits IC50 values that are 4.7× greater in human prostate homogenates and 23.5× greater in rat prostate homogenates [1]. The reported IC50 range in human prostate homogenates is 0.6–120 μM [1].
| Evidence Dimension | 5α-reductase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.6–120 μM (human prostate homogenate) |
| Comparator Or Baseline | 4-MA (reference inhibitor) |
| Quantified Difference | 4.7× greater IC50 in human; 23.5× greater IC50 in rat |
| Conditions | In vitro enzyme assay using human and rat prostate homogenates |
Why This Matters
This quantifies the precise degree of lower potency relative to a standard 5α-reductase inhibitor, essential for experimental designs where moderate, titratable inhibition is desired.
- [1] Faredin I, Tóth I, Wölfling J, Schneider GY, Meskó E. In vitro inhibitory effects of 16-methyl-substituted steroids on 5 alpha-reductase in rat and human prostates. Steroids. 1994;59(10):568-571. View Source
